molecular formula H2N7P B14345552 Phosphoramidous diazide CAS No. 102479-79-8

Phosphoramidous diazide

Cat. No.: B14345552
CAS No.: 102479-79-8
M. Wt: 131.04 g/mol
InChI Key: ZBWVFZFOMZPBIE-UHFFFAOYSA-N
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Description

Fundamental Principles of Phosphorus-Nitrogen Bonding

The phosphorus-nitrogen (P-N) bond is a cornerstone of inorganic and organophosphorus chemistry, exhibiting a remarkable diversity in structure and reactivity. Unlike the more common carbon-nitrogen bond, the P-N bond's character is heavily influenced by the oxidation state of the phosphorus atom and the nature of the substituents on both atoms. iupac.org In its simplest form, the P-N single bond is a strong covalent linkage. However, the presence of lone pair electrons on the nitrogen atom and the availability of d-orbitals on the phosphorus atom can lead to pπ-dπ back-bonding, which imparts a degree of double-bond character to the linkage. This is particularly evident in higher oxidation states of phosphorus. everyscience.com

The properties of the P-N bond, such as its length and energy, are not fixed but vary significantly depending on the molecular environment. Phosphorus is larger and less electronegative than nitrogen, which influences bond polarity and reactivity. mit.edu Furthermore, phosphorus can adopt multiple coordination numbers and oxidation states, from P(III) in phosphines and phosphoramidites to P(V) in phosphates and phosphazenes, each altering the nature of the attached P-N bond. everyscience.combeilstein-journals.org For instance, the P-N bond in a P(III) compound like a phosphoramidite (B1245037) is typically longer and more susceptible to oxidation than the shorter, stronger P=N double bond found in an iminophosphorane (a P(V) species). wiley.com This variability is fundamental to the chemical behavior of phosphoramidous diazides, where the P(III) center and its associated P-N bond are key to its reactivity.

Table 1: Comparative Properties of Phosphorus-Nitrogen Bonds

Bond Type Typical Bond Length (Å) Typical Bond Energy (kJ/mol) Example Compound Class
P-N Single Bond 1.64 - 1.77 ~290 Phosphoramidites
P=N Double Bond 1.56 - 1.64 ~440 Iminophosphoranes, Phosphazenes

Integration of Azide (B81097) Functionality in Organophosphorus Chemistry

The azide group (–N₃) is an exceptionally versatile functional group in organic synthesis, and its integration into organophosphorus chemistry has led to a wealth of synthetic methodologies. nih.govbaseclick.eu Azides can be incorporated into phosphorus-containing molecules, where they serve as stable, storable sources of reactive nitrogen. nih.gov The most common method for their introduction involves the nucleophilic substitution of a phosphorus-halogen bond (typically P-Cl) with an azide salt, such as sodium azide or trimethylsilyl (B98337) azide. baseclick.eu

Once incorporated, organophosphorus azides exhibit a range of characteristic reactions. Perhaps the most significant is the Staudinger reaction, where a phosphorus(III) compound reacts with an organic azide to form an iminophosphorane, with the concomitant loss of dinitrogen gas (N₂). wiley.combaseclick.euwikipedia.org This reaction is a powerful tool for forming P=N double bonds. Phosphorus azides are also precursors for the generation of nitrenes upon thermal or photochemical decomposition, which can then undergo various insertion or addition reactions. bohrium.comacs.org The azide group, despite its high energy content, is often compatible with other functional groups, allowing for its strategic use in complex molecule synthesis. nih.govnih.gov In the context of phosphoramidous diazide, the two azide groups represent latent reactivity, poised for transformation into other nitrogen-containing structures.

Positioning of this compound within P-N-Azide Chemical Space

The term "chemical space" refers to the vast multidimensional realm of all possible molecules. nih.gov Within this space, this compound, with a general structure of (R₂N)P(N₃)₂, occupies a specific and important niche defined by the combination of a P(III) center, an amino substituent, and two azide groups. Its position distinguishes it from several related classes of phosphorus-azide compounds.

It is critical to differentiate this compound from its P(V) counterparts, such as phosphoric or phosphorodiamidic azides, which feature a phosphoryl (P=O) or thiophosphoryl (P=S) group and are consequently less reactive as nucleophiles. The reactivity of phosphoramidous diazides is governed by the lone pair of electrons on the P(III) center, making them susceptible to oxidation and electrophilic attack.

The presence of two azide groups makes these compounds particularly nitrogen-rich and offers multiple sites for subsequent reactions like the Staudinger ligation or cycloadditions. baseclick.eu Research into related systems, such as the reaction of phosphorus-centered biradicaloids with ionic azides, has led to the synthesis of diazides like [N₃P(μ-NTer)]₂, demonstrating pathways to complex P-N-azide frameworks. wiley.com The spectroscopic properties of these compounds are characteristic; for instance, the ³¹P NMR chemical shift provides a clear indication of the P(III) environment, typically appearing in a distinct region of the spectrum.

Table 2: Representative Spectroscopic Data for a Phosphoramidous Dichloride Data for a related precursor compound is provided for illustrative purposes, as detailed data for the highly reactive diazide is sparse in readily available literature.

Compound Formula ³¹P NMR Chemical Shift (δ, ppm) Key IR Absorptions (cm⁻¹)
Diisopropylaminophosphoramidous dichloride (iPr₂N)PCl₂ 169.4 Not specified
Diethylaminophosphoramidous dichloride (Et₂N)PCl₂ 162.9 Not specified

Source: ResearchGate researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102479-79-8

Molecular Formula

H2N7P

Molecular Weight

131.04 g/mol

InChI

InChI=1S/H2N7P/c1-4-6-8(3)7-5-2/h3H2

InChI Key

ZBWVFZFOMZPBIE-UHFFFAOYSA-N

Canonical SMILES

NP(N=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

Reaction Mechanisms and Reactivity Profiles of Phosphoramidous Diazide

Fundamental Reaction Pathways of Phosphoramidous Diazide

This compound and related phosphorus(III) azide (B81097) compounds are involved in a variety of fundamental reaction pathways, primarily characterized by their interactions with phosphines and other nucleophiles, as well as their participation in cycloaddition reactions. These pathways are crucial in the synthesis of a diverse range of organophosphorus and heterocyclic compounds.

Mechanistic Insights into Staudinger-Type Reactions Involving Phosphorus(III) and Azides

The Staudinger reaction, a cornerstone of phosphorus-nitrogen chemistry, involves the reaction of a phosphine with an organic azide to yield an iminophosphorane (also known as a phosphazene) and dinitrogen. wikipedia.orgjk-sci.com This reaction is a mild method for the reduction of azides to amines upon subsequent hydrolysis. wikipedia.org The mechanism is intricate, involving several key intermediates and transition states.

The initial step of the Staudinger reaction is the nucleophilic attack of the phosphorus(III) compound on the terminal nitrogen atom of the azide. wikipedia.orgrsc.org Computational studies using density functional theory (DFT) have shown that this reaction proceeds preferentially through a cis-transition state rather than a trans-transition state. ubc.caacs.org The cis-configuration is energetically more favorable, leading to the formation of a cis-phosphazide intermediate. rsc.orgubc.ca The preference for the cis-pathway is a critical factor in determining the subsequent steps of the reaction mechanism. ubc.ca

Some reactions may even proceed through a concerted initial cis-transition state where the phosphorus atom simultaneously attacks the first and third nitrogen atoms of the azide. acs.org The stability of the resulting phosphazide (B1677712) can be influenced by the substituents on both the phosphorus atom and the azide. rsc.org

Following the initial nucleophilic attack, a linear phosphazide intermediate is formed. jk-sci.comrsc.org This intermediate is often transient and can undergo intramolecular cyclization to form a strained four-membered PNNN ring. researchgate.netresearchgate.net The formation of this cyclic intermediate is a key step leading to the elimination of nitrogen gas. researchgate.net

The reaction can be generalized by the following steps researchgate.net:

Azide addition: The trivalent phosphorus compound adds to the azide, forming a phosphazide (or triazenide) intermediate.

Rearrangement: This intermediate rearranges through a transition state to form a four-membered ring.

Nitrogen elimination: The four-membered ring decomposes, eliminating dinitrogen (N₂) and forming an iminophosphorane (aza-ylide).

The stability of the phosphazide intermediate can be influenced by steric and electronic factors. Bulky substituents on the phosphine can stabilize the intermediate, in some cases allowing for its isolation. researchgate.netnih.gov

Intermediate/Transition StateDescription
cis-PhosphazideInitial adduct formed from the reaction of P(III) and azide, with a cis arrangement. ubc.ca
Four-membered RingA cyclic intermediate formed via intramolecular cyclization of the phosphazide. researchgate.net
Iminophosphorane (Phosphazene)The final product after the elimination of dinitrogen. wikipedia.org

The rate-determining step of the Staudinger reaction can vary depending on the specific reactants and conditions. In many cases, the initial formation of the phosphazide is the rate-limiting step. ysu.am However, for reactions involving aryl azides, the subsequent intramolecular amide bond-forming step can be rate-determining. ysu.am

Nucleophilic Acyl Substitution Reactions with Azide Salts

This compound can be synthesized through nucleophilic substitution reactions. For example, the reaction of a corresponding chloride with sodium azide can yield the desired this compound. tcichemicals.compsu.edu In a broader context, azide salts are excellent nucleophiles in nucleophilic acyl substitution reactions. masterorganicchemistry.com When an acyl compound with a good leaving group (like an acid chloride) is treated with an azide salt, an acyl azide is formed. masterorganicchemistry.com

The general mechanism for nucleophilic acyl substitution involves a two-step addition-elimination process masterorganicchemistry.com:

Addition: The nucleophile (azide ion) attacks the carbonyl carbon, forming a tetrahedral intermediate.

Elimination: The leaving group is expelled, and the carbonyl double bond is reformed.

This type of reaction is fundamental in preparing acyl azides, which are precursors for the Curtius rearrangement. masterorganicchemistry.com

Intramolecular Rearrangement Mechanisms

Intramolecular rearrangements are fundamental to understanding the stability and synthetic utility of this compound. These transformations often proceed through thermally or photochemically induced pathways, leading to the formation of new structural motifs.

Curtius-Type Rearrangements in Related Azide Systems

The Curtius rearrangement, a well-established reaction in organic chemistry, involves the thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. wikipedia.org While directly analogous studies on this compound are not extensively documented, the behavior of related organophosphorus azides provides valuable insights into potential rearrangement pathways.

Computational studies on phosphoryl, phosphinyl, and phosphinoyl azides have explored Curtius-like rearrangements. researchgate.netacs.org These studies indicate that the rearrangement can proceed through a concerted mechanism, avoiding the formation of a discrete nitrene intermediate. wikipedia.org The activation energies for these rearrangements in related phosphorus azides have been calculated to be significant, suggesting that these are not spontaneous processes at room temperature. acs.org A photochemical pathway, known as the Harger reaction, describes a Curtius-like migration in phosphinic azides, leading to the formation of a metaphosphonimidate. wikipedia.org The photochemical behavior of various phosphorus azides has been shown to be versatile, leading to either Curtius-type rearrangement products or other transformations depending on the specific structure of the azide. acs.org

Thermal Rearrangement Pathways

The thermal decomposition of azides is a common method to induce rearrangement. For many organic azides, the initial step involves the extrusion of molecular nitrogen. researchgate.net In the context of this compound, thermal activation could potentially lead to the loss of dinitrogen from one of the azide groups, generating a highly reactive nitrene intermediate. This intermediate could then undergo subsequent rearrangement or reaction.

The thermal stability of related organophosphorus compounds is influenced by the nature of the substituents. For instance, aryl-substituted phosphate esters exhibit higher thermal stability compared to their alkyl counterparts. chemrxiv.org The decomposition of glycidyl azide polymer, another azide-containing compound, has been shown to initiate at elevated temperatures, with the mechanism involving the cleavage of the N-N bond. nih.govmdpi.com The thermal decomposition of various azides often results in the formation of complex product mixtures, arising from intermolecular reactions of the initially formed reactive intermediates. researchgate.net

Reactivity with Diverse Substrates

The reactivity of this compound is dictated by the electrophilic nature of the phosphorus center and the nucleophilic and reactive nature of the azide groups. This dual reactivity allows for transformations with a wide array of electrophilic and nucleophilic species.

Reactions with Electrophiles

The phosphorus atom in this compound possesses a lone pair of electrons, making it a potential site for electrophilic attack. However, the electron-withdrawing nature of the azide and amino groups can modulate this reactivity. Reactions with Lewis acids, for instance, could lead to the formation of adducts, potentially activating the molecule towards further transformations. rsc.orgrsc.org The interaction with electrophiles can influence the stability and subsequent reaction pathways of the phosphazide intermediates that may form. researchgate.net

Reactions with Nucleophiles (e.g., Hydrolysis, Aminolysis)

Hydrolysis: The phosphorus-nitrogen bonds in phosphoramidates are susceptible to hydrolysis, typically under acidic conditions. nih.gov The mechanism of hydrolysis for related phosphorodiamidic chlorides has been studied, providing a framework for understanding the potential hydrolysis of this compound. acs.org The hydrolysis of phosphinate and phosphonate esters can proceed through different mechanisms depending on the reaction conditions, with both P-O and C-O bond cleavage being possible. mdpi.com The rate of hydrolysis is often influenced by pH, with many phosphoramidates showing greater stability at neutral or higher pH. nih.gov

Aminolysis: Aminolysis involves the reaction of the phosphorus center with an amine. This process is analogous to hydrolysis, with the amine acting as the nucleophile. The aminolysis of related phosphinate esters has been shown to proceed via a pentacoordinate intermediate. researchgate.net The mechanism of aminolysis for acid derivatives often involves the initial nucleophilic attack of the amine on the electrophilic center, followed by the departure of a leaving group. youtube.com In the case of this compound, aminolysis would likely involve the displacement of one of the azide groups or the amino substituent.

Influence of Substituent Effects and Environmental Parameters on Reactivity

The reactivity of this compound is not static and can be significantly influenced by the nature of the substituents attached to the phosphorus and nitrogen atoms, as well as by environmental factors such as the solvent and temperature.

Substituent Effects: The electronic and steric properties of the substituents on the amino group can have a profound impact on the reactivity of the phosphorus center and the stability of the azide moieties. Electron-donating groups on the nitrogen atom would be expected to increase the nucleophilicity of the phosphorus atom, while bulky substituents could sterically hinder the approach of reactants. Studies on the thermal decomposition of phosphate esters have shown that the nature of the substituent (alkyl vs. aryl) significantly affects thermal stability. chemrxiv.org In the Staudinger reaction of azides with phosphines, both electronic and steric effects of the substituents on both reactants play a crucial role in the reaction kinetics and the stability of the resulting iminophosphorane. nih.govnih.gov

Environmental Parameters:

Solvent: The polarity and proticity of the solvent can influence reaction rates and mechanisms. For reactions involving charged intermediates or transition states, a polar solvent can provide stabilization, thereby accelerating the reaction.

pH: As discussed in the context of hydrolysis, the pH of the reaction medium can be critical. Acidic conditions can protonate the nitrogen atoms, making the phosphorus center more electrophilic and facilitating nucleophilic attack. nih.gov

Temperature: Temperature is a critical parameter, particularly for thermally induced rearrangements. Higher temperatures provide the necessary activation energy for the extrusion of nitrogen from the azide groups, initiating rearrangement pathways. researchgate.netmdpi.com The thermal stability of related poly(arylene iminophosphorane)s has been shown to be very high, indicating the robustness of the phosphorus-nitrogen backbone at elevated temperatures. nih.gov

Electronic and Steric Effects of Phosphorus and Azide Substituents

Electronic Effects:

The phosphorus(III) center in a this compound possesses a lone pair of electrons, rendering it nucleophilic. The availability of this lone pair for reaction is modulated by the electronic properties of its substituents: the amino group and the two azide groups.

Amino Substituent: The nitrogen atom of the amino group also has a lone pair, which can be delocalized into the d-orbitals of the phosphorus atom. This pπ-dπ bonding can increase the electron density on the phosphorus, thereby enhancing its nucleophilicity. The nature of the organic groups on the amine is also crucial; electron-donating alkyl groups will increase the electron-donating capacity of the nitrogen, further boosting the phosphorus atom's nucleophilicity. Conversely, electron-withdrawing aryl groups on the nitrogen will decrease this effect.

Azide Substituents: The azide group (–N₃) is generally considered to be electron-withdrawing. This property arises from the electronegativity of the nitrogen atoms. The presence of two azide groups on the phosphorus atom will, therefore, tend to decrease the electron density at the phosphorus center, reducing its nucleophilicity. This creates an electronic tug-of-war between the electron-donating amino group and the electron-withdrawing azide groups.

The reactivity of the azide groups themselves is also subject to electronic influences. In reactions such as the Staudinger reaction with phosphines, the terminal nitrogen atom of the azide acts as a nucleophile. wikipedia.org The electrophilicity of the azide is a key factor; aryl azides, for instance, are generally more electrophilic than alkyl azides due to the conjugation of the azide with the aromatic ring. rsc.org Substituents on any aryl groups of the amino substituent can also exert an indirect electronic effect on the azide groups.

Steric Effects:

Steric hindrance plays a critical role in dictating the accessibility of the reactive centers in this compound.

At the Phosphorus Center: The size of the organic groups on the amino substituent can significantly hinder the approach of reactants to the phosphorus atom. Large, bulky groups will create a sterically congested environment, potentially slowing down reactions that involve nucleophilic attack by the phosphorus. The concept of the "cone angle" in phosphine chemistry provides a useful analogy; larger substituents lead to a larger cone angle, which can impede coordination to other species. ilpi.com

The interplay between electronic and steric effects is summarized in the table below, outlining the expected impact of different substituent properties on the reactivity of this compound.

Substituent Property Effect on Phosphorus Nucleophilicity Effect on Azide Electrophilicity Overall Reactivity Impact
Electron-Donating Amino Group IncreaseMinor Indirect DecreaseEnhanced reactivity in nucleophilic reactions of P
Electron-Withdrawing Amino Group DecreaseMinor Indirect IncreaseDiminished reactivity in nucleophilic reactions of P
Bulky Amino Group Decrease (due to steric hindrance)Minor (indirect shielding)Slower reaction rates at the phosphorus center
Electron-Withdrawing Azide Groups DecreaseIncreaseFavors reactions where azide is the electrophile

Solvent Effects on Reaction Dynamics

The choice of solvent can have a profound impact on the reaction rates and even the mechanisms of reactions involving phosphoramidous diazides. Solvation effects can stabilize or destabilize the ground states of the reactants, transition states, and intermediates.

Reactions involving phosphoramidous diazides, such as the Staudinger reaction, often proceed through polar or charged intermediates and transition states. The mechanism of the Staudinger reaction involves the initial nucleophilic attack of a phosphine on the terminal nitrogen of the azide to form a phosphazide intermediate. wikipedia.orgalfa-chemistry.com This is followed by the loss of dinitrogen to yield an iminophosphorane. wikipedia.orgalfa-chemistry.com

Polar Protic Solvents: Solvents like water and alcohols can engage in hydrogen bonding. In the context of a Staudinger-type reaction, a protic solvent might stabilize the polar phosphazide intermediate. However, for the subsequent step of the Staudinger reduction, water is often required to hydrolyze the iminophosphorane intermediate to an amine and a phosphine oxide. wikipedia.orgnih.gov It is noteworthy that some modified Staudinger reductions can proceed efficiently in both anhydrous and aqueous solvents. nih.gov

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile can stabilize polar and charged species through dipole-dipole interactions. For reactions proceeding through a polar transition state, an increase in solvent polarity can lead to an increase in the reaction rate. This is because a polar solvent will better solvate and stabilize the polar transition state relative to the less polar reactants, thereby lowering the activation energy.

Nonpolar Solvents: Reactions in nonpolar solvents like hexane or toluene would likely be slower if the mechanism involves polar intermediates or transition states. The lack of stabilization for charged species in these solvents would result in a higher activation energy barrier.

The expected influence of different solvent types on the reaction dynamics of this compound is presented in the table below.

Solvent Type Primary Solvation Effect Expected Impact on Reactions with Polar Intermediates Example Reaction
Polar Protic (e.g., Water, Ethanol) Hydrogen bondingCan stabilize charged intermediates; essential for hydrolysis stepsStaudinger Reduction (hydrolysis of iminophosphorane)
Polar Aprotic (e.g., DMF, THF) Dipole-dipole interactionsAccelerates reactions with polar transition statesStaudinger Reaction (formation of phosphazide)
Nonpolar (e.g., Hexane, Toluene) van der Waals forcesSlows down reactions with polar transition statesGeneral retardation of polar reactions

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of phosphorus compounds, providing detailed information about the local chemical environment of NMR-active nuclei such as ³¹P and ¹⁵N.

Phosphorus-31 NMR is particularly informative for characterizing phosphoramidous diazide as the chemical shift is highly sensitive to the oxidation state, coordination number, and nature of the substituents on the phosphorus atom.

For this compound, the phosphorus atom is in the +3 oxidation state. The ³¹P NMR spectrum is expected to show a single resonance, the chemical shift of which is influenced by the electronegativity and steric bulk of the amino and azido (B1232118) groups. In analogous phosphoramidite (B1245037) compounds, which also feature a trivalent phosphorus atom bonded to nitrogen and oxygen, the ³¹P signals typically resonate in the region of +140 to +155 ppm. magritek.com The replacement of alkoxy groups with azido groups is expected to shift this resonance. For comparison, the ³¹P NMR chemical shifts of various aminophosphines and related P(III) compounds are presented in Table 1. Based on these analogous compounds, the chemical shift for this compound is anticipated to be in a distinct region that reflects the unique electronic environment created by the two azide (B81097) and one amino substituents.

Table 1: Representative ³¹P NMR Chemical Shifts for Analogous P(III) Compounds
CompoundSolvent³¹P Chemical Shift (δ, ppm)
(Me₂N)₃PC₆D₆42.0
N(CH₂CH₂NPr)₃PCD₃CN-26.4
DMT-protected phosphoramidites-142 - 155
SPHOS (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)CDCl₃-10

This table illustrates the wide range of chemical shifts for P(III) compounds, which are dependent on the substituents. The data is sourced from studies on various aminophosphines and phosphoramidites. magritek.comacs.orgmagritek.com

Nitrogen-15 NMR spectroscopy is a powerful tool for directly probing the three distinct nitrogen environments within the azide groups of this compound. The linear azide moiety (Nα-Nβ-Nγ) gives rise to three separate ¹⁵N signals. In studies of various organic azides using ¹⁵N-labeled compounds, the chemical shifts have been definitively assigned. nih.govznaturforsch.com

Nα (alpha-nitrogen): The nitrogen atom directly bonded to the phosphorus atom.

Nβ (beta-nitrogen): The central nitrogen atom of the azide group.

Nγ (gamma-nitrogen): The terminal nitrogen atom of the azide group.

Typically, Nβ is the most deshielded and appears at the most downfield chemical shift, while Nα is the most shielded and appears at the most upfield position. nih.govznaturforsch.com The ¹⁵N NMR spectrum of this compound is therefore expected to show three distinct signals for each azide group, providing clear evidence for the presence and electronic structure of this functional group. The amino group (-NH₂) would also give a signal in the ¹⁵N spectrum, typically at a significantly different chemical shift from the azide nitrogens.

Table 2: Typical ¹⁵N NMR Chemical Shift Ranges for the Azide Group
Nitrogen AtomTypical Chemical Shift Range (δ, ppm)
~65
~242
~210

These values are based on studies of ¹⁵N-labeled azidocholine and are relative to a nitromethane (B149229) standard. nih.govznaturforsch.com The exact shifts for this compound would be influenced by the phosphorus center.

Dynamic NMR (DNMR) spectroscopy can be employed to study conformational changes and exchange processes in molecules. For this compound, restricted rotation around the P-N bonds could lead to the existence of different conformers that may be observable at low temperatures. As the temperature is increased, the rate of rotation may increase, leading to coalescence of the NMR signals.

While specific DNMR studies on this compound are not available, research on related aminophosphines has shown that the energy barriers for P-N bond rotation can be determined using this technique. Such studies would provide valuable insight into the steric and electronic factors governing the molecular geometry and flexibility of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides crucial information about the functional groups and bonding within a molecule.

FT-IR spectroscopy is particularly useful for identifying the characteristic vibrations of the azide and P-N bonds in this compound.

The most prominent feature in the FT-IR spectrum is expected to be the strong, sharp absorption band corresponding to the asymmetric stretching vibration (νₐₛ) of the azide group (N₃). This band typically appears in the range of 2100-2160 cm⁻¹. researchgate.netnih.gov Its high intensity and characteristic position make it an excellent diagnostic tool for confirming the presence of the azide functionality. The symmetric stretching vibration (νₛ) of the azide group is often weaker in the IR spectrum.

The P-N stretching vibration is also an important diagnostic band, although it can be more difficult to assign due to coupling with other vibrations. In aminophosphines, the P-N stretching frequency is typically observed in the range of 800-1000 cm⁻¹. The exact position would depend on the nature of the substituents on both the phosphorus and nitrogen atoms.

Table 3: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound and Related Compounds
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Azide (N₃)Asymmetric Stretch (νₐₛ)2100 - 2160Strong, Sharp
Azide (N₃)Symmetric Stretch (νₛ)1200 - 1350Variable, often weak
P-N BondStretch (ν)800 - 1000Medium to Strong
N-H Bond (in NH₂)Stretch (ν)3300 - 3500Medium

This table summarizes the expected IR absorption bands based on data from various organic azides and aminophosphines. researchgate.netnih.gov

Raman spectroscopy provides complementary information to FT-IR. According to the mutual exclusion principle for centrosymmetric molecules, vibrations that are strong in the Raman spectrum may be weak or absent in the IR spectrum, and vice versa. While this compound is not centrosymmetric, Raman spectroscopy can still reveal vibrations that are not easily observed in the IR.

The symmetric stretching vibration (νₛ) of the azide group, which is often weak in the IR spectrum, typically gives rise to a strong band in the Raman spectrum in the region of 1200-1350 cm⁻¹. The P-N bond also has a characteristic Raman signal. Therefore, the combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound.

X-ray Diffraction Analysis for Solid-State Structures

While a specific crystal structure for this compound is not available in the current literature, analysis of related organophosphorus compounds provides a strong basis for predicting its structural parameters. Studies on phosphoramidate (B1195095) derivatives and phosphazide (B1677712) compounds reveal key structural motifs that are likely to be present in this compound. researchgate.netiucr.orgbeilstein-journals.org

For instance, the phosphorus center in analogous phosphoramidate compounds typically exhibits a distorted tetrahedral geometry. researchgate.net In the crystal structure of a phosphazide derived from the reaction of 3-azidopropanol with tris(dimethylamido)phosphorus, the P=N bond length was determined to be 1.615(1) Å, while the adjacent N-N bond was 1.375(2) Å. iucr.org These values suggest a degree of delocalization within the phosphazide moiety. The coordination around the phosphorus atom in such compounds is crucial for their stability and reactivity.

Furthermore, the analysis of various organophosphorus compounds by single-crystal X-ray diffraction has been instrumental in confirming molecular structures and understanding stereochemistry, which would be equally vital for this compound. mdpi.comunibo.itresearchgate.net The data obtained from XRD studies on analogous compounds, such as those presented in the table below, serve as a valuable reference for the expected structural features of this compound.

Compound Type P-N Bond Length (Å) P=N Bond Length (Å) N-N (azide) Bond Length (Å) Coordination Geometry at P Reference
Phosphoramidate~1.65 - 1.75N/AN/ADistorted Tetrahedral researchgate.netnih.govnih.gov
Phosphazide~1.64~1.62~1.27 & 1.38Tetrahedral iucr.orgresearchgate.net
Phosphonotyrosine~1.78 (P-N)N/AN/ATetrahedral mdpi.com

This table presents typical bond lengths and geometries inferred from structurally related compounds.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the study of species with unpaired electrons, such as radicals. unige.chwikipedia.org In the context of this compound, EPR spectroscopy would be crucial for detecting and characterizing any radical intermediates or products that may form, for instance, through thermal or photochemical decomposition, or in the course of its chemical reactions.

The chemistry of phosphorus-centered radicals is extensive, with various species such as phosphinyl (R₂P•), phosphonyl (R₂PO•), and phosphoranyl (R₄P•) radicals being characterized by EPR. wikipedia.org The hyperfine coupling to the ³¹P nucleus (I=1/2, 100% natural abundance) provides a unique signature in the EPR spectrum, allowing for the identification of phosphorus-containing radicals. st-andrews.ac.uk

Should this compound generate radical species, EPR would be the definitive method for their identification. For example, the homolytic cleavage of a P-N or N-N₃ bond could lead to the formation of phosphorus-centered or nitrogen-centered radicals. The coupling constants and g-values obtained from the EPR spectrum would provide detailed information about the electronic structure and the environment of the unpaired electron. unige.chatlasofscience.org

The use of spin trapping techniques, in conjunction with EPR, could also be employed to detect short-lived radical intermediates that might be involved in the reactions of this compound. mdpi.commdpi.com In this method, a transient radical reacts with a spin trap to form a more stable radical adduct that can be readily detected by EPR. For instance, nitroxide radicals bearing phosphorus substituents have been identified using EPR. tandfonline.com

The study of nitroxide biradicals has also provided insights into electron-electron spin-spin exchange interactions, which could be relevant if dimeric radical species of this compound were to form. nih.gov The analysis of EPR spectra of such species can reveal information about their conformation and dynamics.

Radical Type Typical ³¹P Hyperfine Coupling (Gauss) g-value Key Features Reference
Phosphinyl (R₂P•)Large, anisotropic~2.003Highly dependent on substituents wikipedia.org
Phosphonyl (R₂PO•)300 - 800~2.002Large isotropic coupling unige.ch
Phosphoranyl (R₄P•)600 - 1000~2.003Exhibits large hyperfine coupling unige.ch
Nitroxide-Phosphorus Adduct10 - 30 (N), 5-20 (P)~2.006Shows coupling to both ¹⁴N and ³¹P tandfonline.comdntb.gov.ua

This table provides representative EPR parameters for various types of phosphorus-containing radicals based on existing literature.

Advanced Spectro-Microscopy Techniques for Material Characterization

Beyond bulk spectroscopic methods, advanced spectro-microscopy techniques are essential for characterizing the morphology, surface properties, and local chemical environment of materials derived from or incorporating this compound. freescience.inforesearchgate.netinfinitiaresearch.com These techniques provide spatially resolved information that is critical for understanding the performance of these materials in various applications.

Atomic Force Microscopy (AFM) can be utilized to obtain high-resolution, three-dimensional images of the surface topography of materials at the nanoscale. nih.govnih.gov For instance, if this compound is used to functionalize a surface or is a component of a polymer matrix, AFM can reveal details about the surface roughness, domain structures, and the distribution of the compound on the surface. mdpi.commdpi.com This is particularly relevant for applications in sensors or advanced materials where surface characteristics are paramount.

Scanning Transmission X-ray Microscopy (STXM) is a powerful technique that combines X-ray absorption spectroscopy with microscopy, allowing for the chemical mapping of a sample with high spatial resolution. researchgate.netosti.gov This technique could be employed to investigate the distribution and chemical state of nitrogen and phosphorus within a material containing this compound, providing insights into the homogeneity and chemical integrity of the material. researchgate.net

Confocal Raman Microscopy offers the ability to acquire Raman spectra from a diffraction-limited volume, enabling the chemical imaging of a sample. This technique could be used to identify the spatial distribution of this compound within a composite material and to study its interaction with other components by analyzing shifts in vibrational frequencies. The use of Raman microscopy has been demonstrated for identifying nitrogen-rich crystalline inclusions in biological systems, a similar approach could be applied here. researchgate.net

Advanced Fluorescence Microscopy Techniques , such as Förster Resonance Energy Transfer (FRET), could be applied if this compound is derivatized with suitable fluorophores. This would allow for the study of intermolecular interactions and conformational changes in materials incorporating this compound.

The application of these advanced microscopy techniques would provide a multi-scale understanding of materials based on this compound, from the molecular level to the macroscopic scale.

Technique Information Obtained Relevance to this compound Reference
Atomic Force Microscopy (AFM)Surface topography, roughness, nanomechanical propertiesCharacterization of films and surfaces functionalized with the compound. nih.govmdpi.com
Scanning Transmission X-ray Microscopy (STXM)Spatially resolved chemical composition and electronic structureMapping the distribution of N and P; probing the local chemical environment. researchgate.netosti.gov
Confocal Raman MicroscopyChemical imaging, vibrational informationIdentifying the spatial distribution and interactions within a material. researchgate.net
Advanced Fluorescence MicroscopyMolecular interactions, conformational dynamicsStudying the behavior of fluorescently labeled this compound derivatives. beilstein-journals.org

This table summarizes the potential applications of advanced spectro-microscopy techniques for the characterization of materials related to this compound.

Computational and Theoretical Investigations

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical analysis is fundamental to understanding the intrinsic properties of phosphoramidous diazide, from its three-dimensional shape to the nature of its chemical bonds.

DFT is also used to probe the electronic properties, such as the molecular electrostatic potential (MEP). The MEP map for a molecule like this compound would indicate regions of negative potential, likely concentrated around the terminal nitrogen atoms of the azide (B81097) groups and the lone pair of the amino group, highlighting these sites as susceptible to electrophilic attack. mdpi.com Conversely, positive potential would be expected around the central phosphorus atom.

Table 1: Illustrative Geometric Parameters for a Phosphoramidous Azide Fragment Calculated by DFT This table presents typical bond lengths and angles that would be determined for the core structure of a phosphoramidous azide molecule through DFT calculations, based on data from analogous compounds.

ParameterBond/AngleTypical Calculated Value
Bond LengthP-N (amino)~1.65 - 1.75 Å
Bond LengthP-N (azide)~1.68 - 1.72 Å
Bond LengthNα-Nβ (azide)~1.22 - 1.26 Å
Bond LengthNβ-Nγ (azide)~1.14 - 1.18 Å
Bond AngleN-P-N~100 - 105°
Bond AngleP-N-N (azide)~115 - 120°
Bond AngleN-N-N (azide)~171 - 174°

Data compiled from theoretical studies on related group 15 azides and organophosphorus compounds. researchgate.netmdpi.com

Ab initio methods, which are based on first principles without empirical parameterization, provide a rigorous framework for examining electronic configurations. Methods like Hartree-Fock (HF) theory and Møller–Plesset perturbation theory (MP2) are foundational. researchgate.netresearchgate.net

For this compound, a Hartree-Fock calculation would provide a baseline understanding of the molecular orbitals and the ground-state electronic configuration. While HF theory systematically overestimates vibrational frequencies and does not account for electron correlation, it serves as a crucial starting point for more sophisticated methods. researchgate.net MP2 calculations incorporate electron correlation, offering more accurate predictions of energies and molecular properties compared to HF. These methods are essential for constructing a reliable picture of how electrons are distributed within the molecule's orbital structure.

Reaction Pathway Modeling and Transition State Characterization

Understanding the stability and decomposition of energetic materials like this compound is paramount. Computational modeling can map out potential reaction pathways, such as thermal decomposition, and characterize the high-energy transition states involved. chembites.org

Reaction pathway modeling involves calculating the potential energy surface for a specific chemical transformation, such as the extrusion of dinitrogen (N₂) from an azide group. The resulting energy profile maps the energy of the system along a reaction coordinate, revealing the energies of reactants, products, intermediates, and transition states. The height of the energy barrier from the reactant to the transition state is the activation energy, a critical parameter that governs the reaction rate. For this compound, a key pathway to investigate would be the loss of N₂, a common decomposition route for covalent azides that contributes to their energetic nature. chembites.org Computational studies can determine whether the two azide groups decompose sequentially or concertedly and calculate the associated activation barriers, providing a quantitative measure of the compound's thermal stability.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. pearsonhighered.comlibretexts.org For this compound, an MO analysis would focus on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and composition of these orbitals are key determinants of a molecule's reactivity.

HOMO: The HOMO of this compound is expected to be a combination of p-type orbitals with significant contributions from the lone pairs on the amino nitrogen and the α- and γ-nitrogens of the azide groups. Its energy level indicates the molecule's ability to act as an electron donor (nucleophilicity).

LUMO: The LUMO is likely to be an antibonding orbital (σ*) associated with the P-N bonds. Its energy level reflects the molecule's capacity to act as an electron acceptor (electrophilicity).

The HOMO-LUMO energy gap is a theoretical indicator of kinetic stability; a larger gap generally implies lower reactivity. pearsonhighered.com Furthermore, Natural Bond Orbital (NBO) analysis can be performed to provide a more intuitive chemical picture, describing bonding in terms of localized Lewis-type structures (bonds and lone pairs) and quantifying delocalization effects through orbital interactions. wisc.edu

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which aids in the identification and characterization of newly synthesized or transient species.

Calculations of NMR chemical shifts, particularly for the ³¹P nucleus, are invaluable in phosphorus chemistry. researchgate.netresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting NMR shielding tensors, which are then converted to chemical shifts relative to a reference compound like 85% H₃PO₄. researchgate.net For this compound, the predicted ³¹P chemical shift would be highly sensitive to the oxidation state of phosphorus (P(III)) and the nature of its substituents (amino and azido (B1232118) groups). Theoretical predictions can help assign experimental spectra, especially when multiple isomers are present. wiley.com

Table 2: Representative Predicted Spectroscopic Data for this compound This table illustrates the types of spectroscopic data that can be predicted computationally. Values are based on published data for analogous phosphorus azide compounds.

Spectroscopy TypeParameterPredicted Value/Range
³¹P NMR Chemical Shift (δ)P(III) environment, sensitive to substituents. Expected in a distinct region for aminophosphine (B1255530) derivatives.
Vibrational (IR/Raman) Azide Asymmetric Stretch (ν_as)~2100 - 2190 cm⁻¹ wiley.com
Vibrational (IR/Raman) Azide Symmetric Stretch (ν_s)~1240 - 1330 cm⁻¹ wiley.commdpi.com
Vibrational (IR/Raman) P-N Stretch~700 - 900 cm⁻¹

Computational methods are also used to predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. chembites.org A frequency calculation on the optimized geometry of this compound would yield a set of normal modes and their corresponding frequencies. researchgate.net These theoretical spectra are crucial for identifying characteristic vibrations, such as the strong asymmetric stretch of the azide group (ν_as(N₃)) typically found above 2100 cm⁻¹, and the symmetric stretch (ν_s(N₃)) at a lower wavenumber. wiley.commdpi.com Comparing the predicted vibrational spectrum with experimental data is a primary method for structural confirmation.

Coordination Chemistry of Phosphoramidous Diazide and Its Derivatives

Ligand Design Principles for Phosphorus-Azide Compounds

The design of phosphorus-azide ligands for specific applications in coordination chemistry and catalysis hinges on the predictable control of their coordination behavior and electronic influence on the metal center. This is achieved by systematically modifying the ligand's constituent parts.

Phosphorus-azide compounds, including phosphoramidous diazide, possess multiple potential donor sites: the lone pair on the phosphorus atom and the nitrogen atoms of the azide (B81097) groups. This multiplicity gives rise to a variety of possible coordination modes and denticities. The P–N=N functionality can be classified as a 1,3-P,N system, which is known to exhibit diverse coordination behaviors. chemrxiv.org

The primary coordination modes observed or predicted for such ligands include:

Monodentate Coordination (κ¹): The ligand can bind to a metal center through a single donor atom. This can occur either via the phosphorus atom (κ¹-P), leveraging its soft Lewis basicity, or through a terminal nitrogen atom of one of the azide groups (κ¹-N). chemrxiv.orgwikipedia.org

Bidentate Chelation (κ²): A single ligand molecule can bind to a metal center through two donor atoms. For this compound, this could potentially involve the phosphorus atom and one nitrogen from an azide group, forming a stable chelate ring. chemrxiv.org

Bridging Coordination (μ): The ligand can bridge two or more metal centers. The azide group is well-known for its ability to act as a bridging ligand, either in an end-on (M-N-N-N-M') or end-to-end fashion. wikipedia.org Similarly, the entire phosphorus-azide ligand could bridge metals, with the phosphorus coordinating to one metal and an azide group to another. chemrxiv.org

The specific coordination mode adopted depends on several factors, including the nature of the metal, the steric bulk of the substituents on the ligand, and the reaction conditions.

Table 1: Potential Coordination Modes of this compound Ligands
Coordination ModeDescriptionSchematic Representation
Monodentate (κ¹-P)Coordination through the phosphorus lone pair.M ← P(NR₂)(N₃)₂
Monodentate (κ¹-N)Coordination through a terminal nitrogen of an azide group.M ← N₃-P(NR₂)(N₃)
Bidentate Chelate (κ²-P,N)Coordination through the phosphorus atom and one nitrogen atom from an azide group to the same metal center.M ← [P(NR₂)(N₃)-N₃]
Bridging (μ-N,N')An azide group bridges two metal centers.M-N₃(P(NR₂)(N₃))-M'
Bridging (μ-P,N)The phosphorus atom coordinates to one metal and an azide group coordinates to a second metal.M ← P(NR₂)(N₃)₂ → M'

A key advantage of phosphorus-based ligands is the ease with which their steric and electronic properties can be fine-tuned. mdpi.commanchester.ac.uk This allows for precise control over the properties and reactivity of the resulting metal complexes. nih.gov

Steric Properties: The steric environment around the metal center is primarily controlled by the size of the substituent groups (R) on the amino functionality of the this compound ligand. By varying these groups from small (e.g., methyl) to bulky (e.g., tert-butyl, phenyl), the steric hindrance can be systematically adjusted. This is often quantified by the ligand's cone angle, which measures the solid angle occupied by the ligand at the metal center. manchester.ac.uk Increased steric bulk can promote reductive elimination, stabilize low-coordination number complexes, and influence regioselectivity in catalytic reactions.

The amino group (NR₂) is generally an electron-donating group, increasing the electron density at the phosphorus center and enhancing its σ-donor capability.

The azide groups (N₃) are pseudohalides and are considered σ-donors. wikipedia.org

The nature of the R groups on the nitrogen also plays a role; alkyl groups are electron-donating, while aryl groups can be electron-withdrawing or -donating depending on their substitution.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives can be achieved through several standard organometallic synthetic routes. The choice of method depends on the target metal and its oxidation state.

Complexes of transition metals with phosphorus-azide type ligands are typically prepared via ligand substitution or salt metathesis reactions. wikipedia.org

Ligand Substitution: A pre-existing metal complex with labile ligands (e.g., carbonyls, nitriles, or tetrahydrofuran) is treated with the this compound ligand. The incoming phosphorus ligand displaces the labile ones to form the desired complex. For example, reacting a metal carbonyl complex with the ligand can lead to the substitution of one or more CO ligands.

Salt Metathesis: This is a common route starting from a metal halide. wikipedia.org The metal halide (e.g., PdCl₂, RhCl₃·3H₂O) is reacted with the this compound. This method is particularly effective for preparing complexes in which the metal is in a higher oxidation state.

Reactions with Organoazides: In some cases, metal complexes can be formed by reacting a metal-phosphinidene complex with an organic azide, leading to the formation of a phosphorus-azide ligand framework directly on the metal center. nih.gov For instance, reactions of heterometallic phosphinidene-bridged complexes with organic azides have been shown to yield novel phosphatriazadiene ligands. nih.gov

The synthesis of ruthenium complexes with azophosphine ligands has been demonstrated, showcasing the ability of these P-N systems to coordinate in both monodentate and bidentate fashions in a controlled manner. chemrxiv.org

The synthesis of main group metal complexes follows similar principles to that of transition metals, often involving reactions with metal halides or organometallic precursors. columbia.eduuleth.ca

Reaction with Metal Halides: A common method involves reacting the this compound ligand with a main group metal halide, such as GaCl₃ or InCl₃. The reaction typically proceeds via the elimination of a salt if a deprotonated form of the ligand is used, or through direct coordination. uleth.ca

Protonolysis: If the ligand precursor has an acidic proton (e.g., on a secondary amine), it can react with a metal alkyl or metal amide precursor, eliminating an alkane or amine, respectively, to form the metal-ligand bond.

While the coordination chemistry of phosphorus ligands with main group elements is an active area of research, specific examples involving this compound are not extensively documented. researchgate.netscispace.com However, the general principles of reactivity suggest that such complexes are readily accessible.

Metal-Ligand Bonding and Electronic Structure in Complexes

The bonding between a this compound ligand and a metal center is a combination of sigma (σ) donation and, in some cases, pi (π) acceptance.

σ-Donation: The primary bonding interaction is the donation of the electron lone pair from the phosphorus atom into a vacant orbital on the metal center, forming a σ-bond. wikipedia.org The nitrogen atoms of the azide group can also act as σ-donors. wikipedia.org The strength of this donation is influenced by the electronic properties of the substituents on the ligand, as discussed previously.

π-Acceptance (Back-bonding): Phosphorus(III) ligands can act as π-acceptors by accepting electron density from filled metal d-orbitals into their own empty orbitals. This interaction is generally understood to involve the P-C (or in this case, P-N) σ* antibonding orbitals. wikipedia.org This π-backbonding strengthens the metal-ligand bond and can significantly influence the electronic structure and reactivity of the complex. The extent of π-acceptance depends on the energy of these σ* orbitals, which is in turn affected by the electronegativity of the groups attached to the phosphorus.

Table 2: Summary of Research Findings on Related Phosphorus-Azide Systems
System/Complex TypeKey FindingReference
Azophosphine-Ruthenium ComplexesDemonstrated controlled coordination as both monodentate (κ¹-P) and bidentate (κ²-P,N) ligands. chemrxiv.org
Heterometallic Mo-Re Phosphinidene Complexes + Organic AzidesFormal [2+1] cycloaddition of the azide to the M=P bond resulted in novel bridging phosphatriazadiene ligands with a unique 6-electron donor coordination mode. nih.gov
General Transition Metal Azide ComplexesAzide (N₃⁻) acts as a pure σ-donor and can coordinate in monodentate or various bridging modes. wikipedia.org
General Metal-Phosphine ComplexesBonding consists of σ-donation from the phosphorus lone pair and π-acceptance into P-R σ* antibonding orbitals. wikipedia.org

Reactivity of Coordinated this compound Ligands

There is currently no available scientific literature detailing the reactivity of this compound ligands once coordinated to a metal center. The exploration of such reactivity would be contingent on the successful synthesis and characterization of stable metal-phosphoramidous diazide complexes.

Ligand-Centered Transformations within the Coordination Sphere

Information regarding ligand-centered transformations of coordinated phosphoramidous diazides is not present in the available scientific literature. Hypothetically, such transformations could involve the versatile chemistry of the azide groups, such as cycloaddition reactions or reduction to amines, potentially modified by the presence of a metal coordinator. However, without experimental evidence, any discussion remains speculative.

Metal-Promoted Reactivity and Catalytic Activity

There are no published studies on the metal-promoted reactivity or catalytic activity of complexes containing this compound ligands. The investigation of such properties would first require the synthesis of well-defined complexes, which have not yet been reported.

Applications in Advanced Chemical Synthesis and Materials Science

Reagents in Organic Synthesis

In the realm of organic synthesis, these compounds serve as critical intermediates and building blocks for creating a wide array of valuable molecules.

Nitrogen-containing heterocycles are fundamental scaffolds in pharmaceuticals, agrochemicals, and materials. Phosphorus-azide compounds are instrumental in the synthesis of these structures.

Tetrazoles : The [3+2] cycloaddition reaction between an azide (B81097) and a nitrile is a primary method for synthesizing 5-substituted-1H-tetrazoles. organic-chemistry.orgnih.gov While often performed with sodium azide, organophosphorus reagents like diphenyl phosphorazidate can act as both an activator for amide-to-nitrile conversion and as the azide source, facilitating tetrazole formation without the need for toxic or explosive reagents. researchgate.net This approach is versatile, allowing for the synthesis of various substituted tetrazoles from readily available amides. researchgate.net

Pyridines and other N-Heterocycles : The intramolecular aza-Wittig reaction is a powerful tool for synthesizing nitrogen-containing heterocycles. scispace.comwikipedia.org This reaction typically involves a phosphazene (or aza-ylide), which is generated from the reaction of a phosphine with an organic azide—a process known as the Staudinger reaction. wikipedia.orgyoutube.comwhiterose.ac.uk By designing a molecule that contains both the phosphazene and a carbonyl group, an intramolecular cyclization can occur to form an imine within a ring structure. This strategy has been successfully used to prepare substituted pyridines and other complex heterocyclic systems. scispace.comorganic-chemistry.orgrsc.org For instance, a one-pot synthesis of polysubstituted pyridines can be achieved through a sequence involving a Staudinger reaction between a phosphine and propargyl azide, followed by an aza-Wittig reaction and electrocyclization. organic-chemistry.org

HeterocycleKey Synthetic ReactionRole of Phosphorus-Azide Chemistry
Tetrazole[3+2] CycloadditionPhosphorazidates act as azide source and amide activator. researchgate.net
PyridineIntramolecular Aza-Wittig ReactionIn situ generation of phosphazenes from organic azides and phosphines. organic-chemistry.orgrsc.org
Piperidine DerivativesStaudinger/Aza-Wittig SequenceReaction of phosphines with azido (B1232118) aldehydes to form cyclic imine intermediates. scispace.com

The formation of a phosphorus-nitrogen (P-N) bond is a fundamental transformation enabled by phosphoramidous diazides and related reagents. The classic Staudinger reaction, first described in 1919, involves the reaction of a phosphine (P(III)) with an organic azide to form a phosphazide (B1677712) or iminophosphorane, which contains a P=N double bond. nih.govnih.gov This reaction is exceptionally mild and efficient, proceeding with the loss of dinitrogen gas. sigmaaldrich.com

This fundamental reactivity is the cornerstone for synthesizing a variety of organophosphorus compounds, including phosphoramidates. nih.govrsc.org For example, a facile synthesis of phosphoramidates has been developed through the direct amination of phosphoryl azides, where an amine attacks the phosphoryl azide to form the P-N bond, with the azide anion acting as a leaving group. rsc.org This method provides a direct and efficient route for creating these valuable P-N linkages. rsc.org

The bio-orthogonal nature of the azide group has made it a central tool in chemical biology. Azide-modified phosphoramidites are key reagents for introducing azide functionalities into synthetic oligonucleotides (DNA and RNA). nih.govresearchgate.net

Click Chemistry : The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry," is widely used for labeling and conjugating nucleic acids. acs.orgsoton.ac.ukglenresearch.com Oligonucleotides synthesized using azide-modified phosphoramidites can be readily "clicked" with molecules containing a terminal alkyne, such as fluorescent dyes or peptides. researchgate.netacs.org This has enabled numerous applications in biology and biotechnology. soton.ac.uk Although the direct use of azide-containing phosphoramidites in standard automated DNA synthesis can be challenging due to the Staudinger reaction with the P(III) reagent, stable azide-functionalized phosphoramidites have been successfully developed and utilized. nih.gov

Staudinger Ligation : Before the rise of click chemistry, the Staudinger ligation was a pioneering bio-orthogonal reaction. nih.govresearchgate.net This method uses the reaction between an azide and a specially engineered phosphine (typically a triarylphosphine with an ortho-ester group) to form a stable amide bond. nih.govsigmaaldrich.com The high chemoselectivity of this reaction allows it to proceed in complex biological environments without interfering with native functional groups, making it invaluable for labeling proteins, glycans, and lipids. nih.govnih.govresearchgate.net

Ligation MethodReactantsProduct LinkageKey Features
Click Chemistry (CuAAC)Azide + Terminal AlkyneTriazoleHigh efficiency, requires Cu(I) catalyst, widely used for nucleic acid labeling. acs.orgglenresearch.com
Staudinger LigationAzide + Engineered PhosphineAmideBio-orthogonal, catalyst-free, foundational method for chemical biology. nih.govsigmaaldrich.com

Role in Polymer and Macromolecular Chemistry

The reaction between phosphorus(III) compounds and diazides provides a powerful platform for polymer synthesis through Staudinger polycondensation. This approach has been used to create novel hybrid organic-inorganic polymers.

A notable example is the synthesis of poly(trihydrazino-diphosphine diazide)s (PHPDs). chemrxiv.org These polymers are created through the Staudinger polymerization of a PN cage molecule with various stable organic diazides. chemrxiv.org The resulting PHPDs feature a backbone of inorganic PN cages connected by organic linkers. These materials exhibit remarkable chemical and thermal stability, with decomposition temperatures exceeding 200°C and high glass transition temperatures (up to 152°C), despite having a high density of N-N bonds. chemrxiv.org The properties of these polymers, such as solubility in organic or aqueous media, can be precisely controlled by selecting different organic diazide monomers. chemrxiv.org

This chemistry is related to the broader field of polyphosphazenes, which are polymers with a backbone of alternating phosphorus and nitrogen atoms. dtic.milumich.eduslideshare.net Polyphosphazenes are known for their wide range of properties, from elastomers to bioactive materials, which are dictated by the organic side groups attached to the phosphorus atoms. umich.edunih.gov The synthesis of functional polyphosphazenes often relies on the reactivity of P-Cl bonds in a polymer precursor, but Staudinger-based polymerization routes offer an alternative for creating diverse polymer architectures. chemrxiv.org

Applications in Catalysis

Phosphorus(III) compounds are ubiquitous as ligands in homogeneous catalysis. Phosphoramidites, in particular, have emerged as a highly versatile and privileged class of chiral ligands for a multitude of asymmetric catalytic reactions. nih.govresearchgate.net

Phosphoramidite (B1245037) ligands are prized for their modularity, which allows for easy tuning of their steric and electronic properties. researchgate.netwikipedia.org They are synthesized from the reaction of a phosphorus trihalide with a diol (often a chiral one like BINOL) and an amine. wikipedia.org This modular synthesis enables the creation of large libraries of ligands for screening in various catalytic processes.

These ligands have demonstrated exceptional performance in reactions such as:

Asymmetric Hydrogenation : Rhodium complexes with chiral phosphoramidite ligands are highly active catalysts for the asymmetric hydrogenation of various substrates, producing chiral amino acids, esters, and heterocycles with high enantioselectivity. wikipedia.org

Conjugate Addition : Copper-catalyzed asymmetric 1,4-addition of organozinc reagents to enones is effectively promoted by phosphoramidite ligands, achieving excellent levels of stereocontrol. rug.nl

While the direct use of a "phosphoramidous diazide" as a ligand is not extensively documented, the core phosphoramidite structure is a cornerstone of modern catalysis. An azide functionality could be incorporated into the backbone of a phosphoramidite ligand to serve as a handle for post-modification via click chemistry or Staudinger ligation, allowing the ligand to be tethered to a solid support or a larger molecular assembly.

Precursors for Heterogeneous Catalytic Systems

The transformation of homogeneous molecular catalysts into heterogeneous systems is a critical goal in sustainable chemistry, aiming to simplify catalyst recovery and improve stability. While the direct use of this compound as a precursor for heterogeneous catalysts is an emerging area with limited specific examples in published literature, the fundamental reactivity of its constituent groups offers a clear potential for immobilization on solid supports.

General strategies for catalyst heterogenization could be adapted for this compound and its derivatives. One prominent method involves the covalent attachment of a molecular precursor onto a solid support like silica, alumina, or polymeric resins cncb.ac.cndeepdyve.com. For a molecule like this compound, the amino group could be functionalized with moieties capable of forming strong bonds with the support material. For instance, it could be modified with an organosilane to graft onto silica surfaces.

Another advanced technique is the immobilization via click chemistry. A functionalized chiral phosphoric acid catalyst, for example, has been successfully immobilized on a solid support using an alkyne-azide "click" reaction under copper(I) catalysis acs.org. This approach could theoretically be applied to this compound, where one of the azide groups participates in the cycloaddition reaction with an alkyne-functionalized support, anchoring the phosphorus center.

Furthermore, atomic layer deposition (ALD) presents a method to encapsulate molecular catalysts onto a support, preventing leaching and enhancing stability, particularly in aqueous or other green solvents cncb.ac.cndeepdyve.com. A molecular catalyst with acidic ligands can be attached to a metal oxide support and then overcoated with a thin, porous oxide layer via ALD, effectively trapping the catalyst while allowing reactants to access the active sites cncb.ac.cndeepdyve.com. The phosphorus center of a this compound derivative could serve as the active site in such a system. The development of these strategies highlights the future potential for creating robust, recyclable heterogeneous catalysts from phosphorus-azide precursors.

Development of Functional Materials

The unique combination of a phosphorus atom and energetic azide groups makes this compound and related structures valuable synthons for a range of functional materials. These applications leverage the high nitrogen content and reactivity of the azide groups to create materials with tailored energetic or optical properties.

Energetic Materials Based on Phosphorus-Azide Architectures

The incorporation of phosphorus and azide functionalities into a single molecular framework is a key strategy for developing high-energy-density materials (HEDMs) mdpi.com. The phosphorus atom provides a scaffold for attaching multiple energetic azide groups, and the resulting P-N and N-N bonds contribute to a high positive enthalpy of formation, releasing significant energy upon decomposition researchgate.net.

A prime example of this architecture is found in azido-substituted cyclophosphazenes. These are cyclic compounds with an alternating phosphorus-nitrogen backbone, where chlorine atoms on the phosphorus can be fully or partially substituted by azide groups. Research has shown that the complete replacement of chlorine atoms in hexachlorocyclotriphosphazene (N₃P₃Cl₆) with azide groups to form hexakis(azido)cyclotriphosphazene (N₃P₃(N₃)₆) results in a highly energetic compound researchgate.net. This material is reported to be a friction-sensitive liquid that can detonate without warning researchgate.net.

The energetic properties are directly related to their thermodynamic properties. The standard molar enthalpies of formation for these compounds are significantly positive, indicating a large amount of stored chemical energy. Experimental data from combustion calorimetry has been used to determine these values, which are crucial for predicting the performance of energetic materials researchgate.net.

Energetic Properties of Azido Cyclophosphazenes

CompoundFormulaStandard Molar Enthalpy of Combustion (ΔcH°) (kJ/mol)Standard Molar Enthalpy of Formation (ΔfH°) (kJ/mol)Reference
N₃P₃(NMe₂)₅(N₃)C₁₀H₃₀N₁₁P₃-8897 ± 11+167 ± 11 researchgate.net
N₃P₃(NH₂)₂(N₃)₄H₄N₁₅P₃-2342 ± 5+970 ± 5 researchgate.net

Ligands for Responsive or Luminescent Materials

The field of functional materials increasingly utilizes molecules that can respond to external stimuli (e.g., pH, light, temperature) or exhibit luminescence. Phosphorus-based polymers, including polyphosphazenes and polyphosphoesters, are a significant class of stimuli-responsive materials cncb.ac.cnresearchgate.netd-nb.info. Their properties can be tuned by altering the side groups attached to the phosphorus-containing backbone, making them responsive to pH, temperature, and other biological triggers for applications like drug delivery mdpi.comresearchgate.net.

While direct applications of this compound as a ligand in this context are not widely documented, the broader class of phosphorus-containing ligands and azido-functionalized molecules demonstrates significant potential. For instance, phosphoramide and arylphosphonic diamide ligands have been successfully used to sensitize the luminescence of lanthanide ions like Europium(III) and Terbium(III) researchgate.net. The phosphorus-oxygen group coordinates to the metal center, and the organic substituents on the ligand act as "antennas," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelengths researchgate.netnih.gov. This principle could be extended to ligands derived from this compound.

Similarly, phosphonate ester ligands are effective in forming complexes with luminescent lanthanide ions such as Neodymium(III) mdpi.com. The P=O group in these ligands coordinates effectively to the metal ion, influencing the luminescent properties of the resulting complex mdpi.com. The introduction of an azide group onto such a ligand framework, as seen in azido-functionalized aromatic phosphonate esters, provides a reactive handle for further functionalization, for example, by attaching the complex to a polymer or surface via click chemistry mdpi.com. This modular approach allows for the design of sophisticated, multi-component luminescent materials.

The development of responsive and luminescent materials often relies on the precise design of ligands that can interact with metal centers or change their conformation in response to a stimulus. The combination of a coordinative phosphorus center and a reactive, functionalizable azide group in structures related to this compound offers a promising platform for the future design of such advanced functional materials.

Q & A

Q. How is Phosphoramidous Diazide synthesized in laboratory settings, and what are the critical reaction parameters?

  • Methodological Answer : Synthesis typically involves phosphorus fluoride exchange (PFEx) click chemistry, where diazide precursors react with phosphorus-containing reagents under anhydrous conditions. Key parameters include temperature control (0–25°C), stoichiometric ratios (1:1.2 diazide:phosphorus reagent), and inert atmosphere (argon/nitrogen) to prevent hydrolysis. Reaction progress is monitored via <sup>31</sup>P NMR for phosphorus intermediates .
  • Experimental Design Tip : Use Schlenk-line techniques for air-sensitive steps. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and characterize products with FT-IR (azide stretch ~2100 cm<sup>-1</sup>) and HRMS .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • X-ray crystallography resolves stereochemistry and bond angles (e.g., diazide 27a in Figure 1 of ).
  • Multinuclear NMR : <sup>1</sup>H, <sup>13</sup>C, <sup>31</sup>P NMR to confirm substituent connectivity and phosphorus environment.
  • Elemental analysis ensures stoichiometric accuracy (±0.3% tolerance).
  • Tables : Present crystallographic data (unit cell parameters, R-factors) in self-explanatory tables with footnotes explaining anomalies .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Methodological Answer : Store in amber vials at –20°C under inert gas. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Decomposition pathways (e.g., hydrolysis) are identified via LC-MS, and stabilizing agents like molecular sieves or chelators (EDTA) are empirically tested .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using isotopic labeling and computational modeling?

  • Methodological Answer :
  • Isotopic labeling : Introduce <sup>15</sup>N or <sup>18</sup>O isotopes to track azide group behavior. Analyze kinetic isotope effects (KIE) via NMR or mass spectrometry.
  • Computational studies : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model transition states and activation energies. Compare experimental vs. theoretical <sup>31</sup>P chemical shifts for validation .
    • Data Contradiction Analysis : If experimental KIE diverges from computational predictions, re-examine solvent effects (implicit/explicit models) or consider alternative mechanisms (e.g., radical vs. ionic pathways) .

Q. What strategies resolve contradictory data in studies of this compound’s reactivity with biomolecules?

  • Methodological Answer :
  • Reproducibility checks : Standardize buffer conditions (pH, ionic strength) and validate biomolecule purity (SDS-PAGE/CD spectroscopy).
  • Control experiments : Use azide-free analogs to isolate background reactivity.
  • Statistical validation : Apply ANOVA or Bayesian inference to assess significance of conflicting results. Document all raw data and outlier exclusion criteria transparently .

Q. How can researchers design a high-throughput screening protocol for this compound derivatives in catalytic applications?

  • Methodological Answer :
  • Library design : Use combinatorial chemistry to vary substituents (e.g., aryl, alkyl groups) while retaining the diazide core.
  • Automation : Employ liquid-handling robots for parallel synthesis (96-well plates).
  • Screening : Measure catalytic efficiency (turnover frequency, TOF) via UV-Vis kinetics or GC-MS. Present data in heatmap tables to visualize structure-activity relationships .

Methodological Frameworks

  • Experimental Design : Align with FINER criteria (Feasible, Novel, Ethical, Relevant) . For example, ensure synthetic routes are scalable to gram quantities (feasibility) and address gaps in click chemistry (novelty).
  • Data Reporting : Follow the Chromatography journal guidelines: Provide raw spectral data in supplemental files, and discuss limitations (e.g., low yields in humid conditions) .
  • Literature Review : Prioritize primary sources (e.g., J. Am. Chem. Soc.) over secondary summaries. Use tools like SciFinder to track citations of foundational papers (e.g., Sharpless’s click chemistry ).

Q. Tables for Data Presentation

Parameter Optimal Range Analytical Method
Reaction Temperature0–25°CThermocouple monitoring
Purity Threshold≥95%HPLC (ACN/H2O)
Storage Stability6 months at –20°CAccelerated degradation study

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